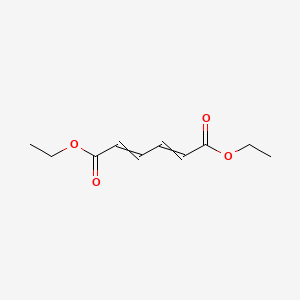
Pigment Red 48:4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Red 48:4 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid using sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the pigment. The final product is obtained by treating the coupled product with manganese chloride to form the manganese salt .
Industrial Production Methods
In industrial settings, the production of Pigment Red 48:4 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and stirring rates to ensure high yield and quality. The pigment is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pigment Red 48:4 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Derivatives with modified functional groups.
Applications De Recherche Scientifique
Pigment Red 48:4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving azo compounds.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxicity.
Industry: Widely used in the production of industrial paints, powder coatings, decorative solvent-based paints, water-based coatings, textile printing, plastics, and inks .
Mécanisme D'action
The primary mechanism of action of Pigment Red 48:4 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic red color. The molecular structure, particularly the azo bond and the presence of the manganese ion, plays a crucial role in its stability and color properties. The pigment interacts with light through selective absorption and scattering, which is influenced by its particle size and crystal structure .
Comparaison Avec Des Composés Similaires
Pigment Red 48:4 can be compared with other similar azo pigments such as Pigment Red 48:1 and Pigment Red 48:2. These pigments share similar synthetic routes and applications but differ in their specific chemical structures and properties. For instance, Pigment Red 48:1 and Pigment Red 48:2 have different metal ions and substituents, leading to variations in their color shades, lightfastness, and solvent resistance .
List of Similar Compounds
- Pigment Red 48:1
- Pigment Red 48:2
- Pigment Red 49:1
- Pigment Red 49:2
Pigment Red 48:4 stands out due to its unique combination of a manganese ion and specific substituents, which contribute to its distinct bluish-red shade and superior properties in various applications.
Propriétés
Numéro CAS |
1325-12-8 |
|---|---|
Formule moléculaire |
C10H8O2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






